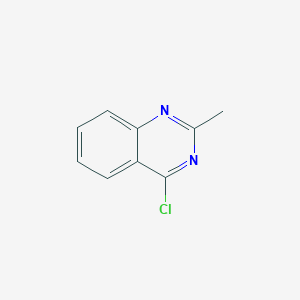

4-Chloro-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382906 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-24-8 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Preparation of 4-Chloro-2-methylquinazoline

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding quinazolinone precursor. This transformation is a critical step in creating a reactive site for further functionalization.

The principal method for preparing this compound involves the direct chlorination of 2-methyl-4(3H)-quinazolinone. cdnsciencepub.combeilstein-journals.orgrroij.com This reaction is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or solvent. cdnsciencepub.comrroij.com

One established procedure involves refluxing 2-methyl-4(3H)-quinazolinone with phosphorus oxychloride. rroij.com A few drops of a base like pyridine (B92270) may be added to facilitate the reaction, which is heated for several hours. rroij.com After the reaction is complete, the mixture is carefully poured onto crushed ice, causing the product to precipitate. The resulting solid is then filtered, washed, and purified, typically by crystallization from ethanol (B145695). rroij.com

Another variation of this method involves mixing 2-methyl-4(3H)-quinazolinone with N,N-dimethylaniline in dry benzene. cdnsciencepub.com After briefly boiling the mixture to remove any water, phosphorus oxychloride is added, and the solution is refluxed for a couple of hours. cdnsciencepub.com The crude product can be purified by chromatography on neutral alumina (B75360) to ensure stability, as some 4-chloroquinazolines are known to be sensitive to heat and can degrade upon standing. cdnsciencepub.com The reactivity of the quinazolinone system is enhanced by a lactam-lactim tautomeric interaction, which facilitates the chlorination process. omicsonline.org

Table 1: Chlorination of 2-Methylquinazolin-4(3H)-one

| Precursor | Reagents | Conditions | Product | Source(s) |

|---|---|---|---|---|

| 2-Methyl-4(3H)-quinazolinone | Phosphorus oxychloride (POCl₃), Pyridine | Heated on a water bath for 2 hours | This compound | rroij.com |

While chlorination of the quinazolinone is the most prevalent route, alternative methods for synthesizing the quinazoline (B50416) core structure exist. One such method involves the reaction of p-methylaniline with 3,4-dichloroquinazoline. chembk.com Another general approach to quinazoline synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. arabjchem.org Furthermore, multi-component reactions, such as the condensation of isatoic anhydride (B1165640), amines, and aldehydes, provide a pathway to the core quinazoline structure which can then be further modified. arabjchem.org

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of this compound is highly susceptible to nucleophilic attack, making it an excellent electrophilic partner for a wide range of nucleophiles. chim.itvulcanchem.com This reactivity is frequently exploited to introduce various functional groups, particularly nitrogen-based moieties, leading to the synthesis of medicinally relevant 4-aminoquinazoline derivatives. chim.it

The reaction of this compound with nitrogen nucleophiles is a cornerstone of its chemistry, providing access to a diverse library of 4-aminoquinazolines. beilstein-journals.orgnih.gov These reactions can be performed with primary and secondary amines, anilines, and hydrazine (B178648) derivatives. beilstein-journals.orgnih.govresearchgate.net

The N-arylation of this compound with various substituted anilines is a well-documented and efficient method for creating 4-anilinoquinazoline (B1210976) scaffolds. beilstein-journals.orgnih.gov Microwave-assisted synthesis has proven to be a particularly effective technique, allowing for rapid and high-yield reactions. beilstein-journals.org For instance, the reaction of this compound with different N-methylanilines in a mixture of THF and water under microwave irradiation furnishes the desired 4-anilinoquinazolines in good yields within short reaction times. beilstein-journals.orgnih.gov This methodology is effective for anilines bearing both electron-donating and electron-withdrawing groups, including ortho-substituted anilines, which can be challenging in other synthetic protocols. beilstein-journals.org

Table 2: Microwave-Mediated Anilination of this compound

| Reactant 1 | Reactant 2 (Aniline) | Solvent | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|---|

| This compound | N-methylaniline | THF/H₂O (1:1) | Microwave, 120°C, 10 min | N-methyl-N-phenyl-2-methylquinazolin-4-amine | 81% | beilstein-journals.orgnih.gov |

| This compound | N,2-dimethylaniline | THF/H₂O (1:1) | Microwave, 120°C, 20 min | N,2-dimethyl-N-phenyl-2-methylquinazolin-4-amine | 89% | beilstein-journals.org |

The reaction of this compound with hydrazine hydrate (B1144303) is a key step in the synthesis of various fused heterocyclic systems. cdnsciencepub.comresearchgate.net When this compound is treated with hydrazine hydrate in a solvent like absolute ethanol, a rapid reaction occurs, consuming the starting material to form 2-methyl-4-hydrazinoquinazoline. cdnsciencepub.comresearchgate.net This hydrazino derivative is a valuable precursor that can undergo further cyclization reactions. For example, it can be reacted with acetone (B3395972) to form a hydrazone, with acetic anhydride to yield a triazoloquinazoline, or with nitrous acid to produce a tetrazoloquinazoline. cdnsciencepub.comresearchgate.net However, the hydrazinolysis can sometimes lead to complex mixtures of products, requiring careful control of reaction conditions and purification methods. cdnsciencepub.com

Table 3: Reaction with Hydrazine

| Reactant | Reagent | Solvent | Conditions | Product | Source(s) |

|---|

Reactions with Nitrogen Nucleophiles to Form 4-Aminoquinazolines

Reactions with Sulpha Drugs

The nucleophilic amino group of sulfanilamide (B372717) and its derivatives can displace the C4-chloro substituent of this compound. In one reported synthesis, this compound was reacted with various sulphanilamide derivatives in refluxing ethanol in the presence of anhydrous potassium carbonate. cu.edu.eg The reaction mixture, after being filtered and acidified, yielded the corresponding N-(substituted phenyl)sulfonamido-phenylamino-2-methylquinazoline derivatives. cu.edu.eg

| Reactant 1 | Reactant 2 (Sulphanilamide Derivative) | Solvent/Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Appropriate Sulphanilamide | Ethanol / K₂CO₃ | Reflux, 24h | Corresponding 4-anilino-2-methylquinazoline-sulfonamide derivative | Not specified in snippet |

Reactions with Carbon Nucleophiles

The electrophilic nature of the C4 position in this compound also permits reactions with carbon-based nucleophiles. derpharmachemica.com An exemplary reaction involves the use of active methylene (B1212753) compounds like acetylacetone (B45752). Research on the analogous compound 6,8-dibromo-4-chloro-2-methylquinazoline (B3262083) has shown that it reacts with acetylacetone in boiling ethanol with sodium ethoxide as a catalyst. researchgate.net This reaction results in the formation of 6,8-dibromo-2-methyl-4-(diacetylmethyl)quinazoline, demonstrating the viability of forming new carbon-carbon bonds at the C4 position. researchgate.net

| Reactant 1 | Reactant 2 (Carbon Nucleophile) | Solvent/Base | Conditions | Product |

|---|---|---|---|---|

| 6,8-Dibromo-4-chloro-2-methylquinazoline | Acetylacetone | Ethanol / Sodium Ethoxide | Boiling | 6,8-Dibromo-2-methyl-4-(diacetylmethyl)quinazoline |

Formation of Fused Quinazolines

The reactivity of 4-chloroquinazolines serves as a gateway to constructing fused heterocyclic systems. derpharmachemica.com By selecting a nucleophile with a second reactive functional group, an initial substitution reaction can be followed by an intramolecular cyclization to build a new ring onto the quinazoline framework. For example, reacting a 4-chloroquinazoline (B184009) analog with a nucleophile such as malononitrile (B47326) can initiate a sequence leading to the formation of fused structures like quinazolino[4,3-b]quinazolines. derpharmachemica.com This strategy significantly expands the structural diversity achievable from the this compound starting material.

Advanced Synthetic Techniques

To address the limitations of conventional heating methods, such as long reaction times and potential for side-product formation, advanced synthetic techniques have been applied to the derivatization of this compound. Microwave irradiation and solvent-free reaction conditions represent key improvements in this area.

Microwave-Assisted Synthesis in this compound Derivatization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over classical heating. mdpi.comnih.gov This technique has been successfully employed for the N-arylation of this compound. beilstein-journals.org In one study, reactions were carried out using microwave irradiation in a mixture of THF and water, which rapidly and efficiently afforded 4-anilinoquinazoline derivatives in good yields. beilstein-journals.orgnih.gov For instance, the reaction of this compound with N-methylaniline under microwave conditions produced the desired product in a significantly reduced timeframe compared to conventional methods. nih.gov Another approach demonstrated that aliphatic and aromatic amines react cleanly with this compound under microwave irradiation, often in the absence of a solvent. arkat-usa.org The reaction times were dramatically shortened from hours to minutes, with aliphatic amines reacting quantitatively within just 5 minutes of irradiation. arkat-usa.org

| Amine Reactant | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-methylaniline | THF/H₂O | Not Specified | Not Specified | Good | beilstein-journals.org |

| Aliphatic Amines | Solvent-Free | 800 W | 5 | Quantitative | arkat-usa.org |

| Anilines | Solvent-Free | 800 W | 5-30 | Variable | arkat-usa.org |

Solvent-Free Reaction Conditions

The development of solvent-free, or "solid-state," reaction conditions aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. A fast, efficient, and environmentally friendly solvent-free procedure for synthesizing N-substituted 4-amino-2-methylquinazolines has been developed using microwave acceleration. arkat-usa.org In this method, this compound is mixed directly with a twofold excess of the desired amine and subjected to microwave irradiation. arkat-usa.org The transformation proceeds cleanly, with the excess amine acting as both the nucleophile and a scavenger for the hydrogen chloride byproduct, which is quenched as an ammonium (B1175870) salt. arkat-usa.org This prevents the release of HCl gas into the environment and simplifies purification, as the salt can be easily removed by washing with water. arkat-usa.org This solventless approach has proven highly effective, particularly for reactions with aliphatic amines, which proceed to completion in minutes. arkat-usa.org

Structure Activity Relationship Sar Studies of 4 Chloro 2 Methylquinazoline Derivatives

Impact of Substituents on Biological Activity

Role of Halide Substituents at Positions other than C-4 (e.g., C-6, C-8)

Research has consistently shown that halogenation at these positions is a key strategy for enhancing anticancer activity. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives revealed that the presence of a bromo group at the C-6 position leads to increased antiproliferative action. nih.govbeilstein-journals.org In one study, 6-bromo-2-phenyl-4-anilinoquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. The derivative 10b , featuring a 6-bromo substitution, exhibited promising IC50 values of 2.8 µM and 2.0 µM against HCT-116 (colorectal carcinoma) and T98G (glioblastoma) cell lines, respectively. nih.govsemanticscholar.org

Similarly, the synthesis of 6,8-dibromo-substituted quinazoline (B50416) derivatives has been pursued based on the rationale that such substitutions enhance pharmacological properties. mdpi.com Work by Park et al. on 6,7-disubstituted-quinazolin-5,8-diones highlighted that bromo, methyl, and methoxy (B1213986) substitutions at the C-2 position of an arylamino group attached to C-6 increased activity against lung, stomach, and colon cancer cell lines. semanticscholar.org The anti-inflammatory activity of quinazolinone derivatives has also been shown to be enhanced by electron-withdrawing groups, including halogens, at the C-6 and C-7 positions. nih.gov A 6-bromo-substituted quinazolinone was identified as the most potent derivative in a series evaluated for anti-inflammatory effects. nih.gov

The following table summarizes the anticancer activity of selected 6-halo-substituted quinazoline derivatives.

| Compound ID | C-6 Substituent | C-2 Substituent | Aniline (B41778) Substituent (at C-4) | Cell Line | IC50 (µM) |

| 10b | Bromo | Phenyl | N-methyl-4-methoxyaniline | HCT-116 | 2.8 |

| 10b | Bromo | Phenyl | N-methyl-4-methoxyaniline | T98G | 2.0 |

| 15a | Bromo | Phenyl | o-toluidine | HCT-116 | Active |

| 15b | Iodo | Phenyl | o-toluidine | HCT-116 | Active |

Data sourced from multiple studies. nih.govsemanticscholar.org "Active" indicates cell proliferation inhibition over 75% at a 50 µM concentration.

Influence of Substitutions at the C-2 Position

The substituent at the C-2 position of the quinazoline ring plays a critical role in modulating biological activity. While the parent compound of this article is 2-methyl-substituted, variations at this position have been extensively studied to probe interactions with biological targets. The nature of the C-2 substituent, ranging from small alkyl groups to larger aryl and heteroaryl moieties, can significantly affect potency and selectivity.

Studies have shown that small hydrophobic groups at the C-2 position can improve cellular permeability and are well-tolerated for binding at target sites like the colchicine (B1669291) site of tubulin. nih.gov A comparative study of quinazoline derivatives with 2-Cl, 2-CH₃, and 2-H substitutions revealed that the potency in antiproliferative assays followed the order: 2-Cl > 2-CH₃ > 2-H. nih.gov This suggests that the presence and nature of a substituent at C-2 are crucial for activity. For example, replacing the 2-methyl group with a phenyl group has been linked to increased antiproliferative action. nih.gov However, other research suggests that less bulky groups at this position, such as the 2-methyl group in the tubulin inhibitor Verubulin (MPC-6827), may be of great interest for gaining activity. nih.govsemanticscholar.org

The introduction of a trichloromethyl (-CCl₃) group at the C-2 position has been explored for developing antiplasmodial agents. mdpi.com Furthermore, SAR studies on quinazolinone derivatives as PARP inhibitors indicated that a phenyl group at the C-2 position is an essential requirement for the inhibition of Breast Cancer Resistant Protein (BCRP). semanticscholar.org

The table below presents data on the influence of C-2 substituents on biological activity.

| Series | C-2 Substituent | Biological Target/Activity | Key Finding |

| I | -CH₃ | Microtubule Depolymerization | More potent than 2-H substituted derivatives. nih.gov |

| II | -H | Microtubule Depolymerization | 4- to 12-fold less potent than 2-CH₃ and 2-Cl substituted derivatives. nih.gov |

| III | -Cl | Microtubule Depolymerization | Equipotent with 2-CH₃ substituted derivatives. nih.gov |

| - | -CCl₃ | Antiplasmodial | Investigated for efficacy against P. falciparum. mdpi.com |

| - | Phenyl | BCRP Inhibition | Essential requirement for potent BCRP inhibitory activity. semanticscholar.org |

| - | Phenyl | Anticancer (Antiproliferative) | Linked to increased antiproliferative action compared to smaller groups. nih.gov |

Effect of Heteroaryl and Aryl Substitutions

The introduction of heteroaryl and aryl groups onto the 4-chloro-2-methylquinazoline scaffold, typically at the C-4 position via nucleophilic substitution, is a cornerstone of modern drug design for this class of compounds. These substitutions allow for the exploration of a vast chemical space and facilitate interactions with specific amino acid residues in target proteins, such as kinases.

A significant body of research focuses on 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. SAR studies have established that the 4-anilinoquinazoline moiety is a privileged scaffold for EGFR inhibition. frontiersin.org The substitution pattern on the aniline ring is critical for activity. For instance, meta-substituted anilines, particularly with electron-withdrawing groups like nitro, hydroxyl, or trifluoromethyl, are often more suitable than ortho-substituted ones for BCRP inhibition. semanticscholar.org

The introduction of heteroaryl rings, such as furan (B31954) or pyridine (B92270), has also yielded potent inhibitors. A series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position produced compounds with significantly higher antiproliferative activity on A549 and H1975 cancer cell lines compared to reference drugs like gefitinib (B1684475) and lapatinib (B449). frontiersin.org Similarly, the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines led to the identification of potent dual EGFR-HER2 inhibitors. frontiersin.org One derivative with a 4-bromo-phenylethylidene-hydrazinyl substitution at C-4 displayed inhibitory activity (IC50 = 46.1 nM) comparable to lapatinib. frontiersin.org

The table below highlights the impact of aryl and heteroaryl substitutions on EGFR inhibitory activity.

| C-2 Substituent | C-4 Substituent/Moiety | C-6 Substituent | Target | Activity/Potency (IC50) |

| Pyridin-3-yl | 4-Bromo-phenylethylidene-hydrazinyl | Bromo | EGFRwt | 46.1 nM. frontiersin.org |

| H | Anilino | 5-(Furan-2-yl) | EGFR | High antiproliferative activity on A549 & H1975 cells. frontiersin.org |

| H | Anilino | H | EGFR | Forms key H-bonds with Met793 and Thr766. frontiersin.org |

Pharmacophore Identification and Modification

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, these models provide a blueprint for designing new compounds with improved potency and selectivity.

Several pharmacophore models have been developed for various biological targets of quinazoline derivatives. A study on quinazoline-based acetylcholinesterase inhibitors (AChEIs) developed and validated a 3D-QSAR pharmacophore model designated AAAHR_1. researchgate.net This model consists of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). The model was successfully used to screen a database for new potential AChEIs. researchgate.net

For inhibitors of Polo-like kinase 1 (PLK1), a combined molecular docking and pharmacophore modeling study was performed on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. The resulting models helped to interpret the SAR and guide the design of novel PLK1 inhibitors. In the context of angiotensin II AT1 receptor antagonists, a HipHop 3D pharmacophore model was used to design novel quinazolin-4-one derivatives, leading to the identification of a compound with antihypertensive activity comparable to losartan. beilstein-journals.org

For EGFR inhibitors, pharmacophore models often highlight the importance of the quinazoline N-1 and N-3 atoms as hydrogen bond acceptors, which interact with methionine and threonine residues in the kinase domain. frontiersin.org A model for EGFR inhibitors derived from oxazolo[4,5-g]quinazoline-2(1H)-one derivatives identified a five-feature pharmacophore (AAARR) comprising three hydrogen bond acceptors and two aromatic rings. These models confirm that the quinazoline core itself is a key pharmacophoric element, while modifications at various positions help to fine-tune the interactions with the target protein.

| Target Enzyme/Receptor | Pharmacophore Model Features | Key Interactions/Findings |

| Acetylcholinesterase (AChE) | AAAHR: 3 H-bond acceptors, 1 Aromatic ring, 1 Hydrophobic group. researchgate.net | Used to identify novel AChEIs via virtual screening. researchgate.net |

| EGFR Tyrosine Kinase | AAARR: 3 H-bond acceptors, 2 Aromatic rings. | Quinazoline N-1 and N-3 act as H-bond acceptors with key methionine and threonine residues in the kinase domain. frontiersin.org |

| Angiotensin II AT1 Receptor | HipHop 3D model with specific geometric constraints. beilstein-journals.org | Led to the successful design of potent antihypertensive agents. beilstein-journals.org |

| Polo-like kinase 1 (PLK1) | Combination of steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Helped interpret SAR and guided the design of new inhibitors. |

Pharmacological and Therapeutic Applications of 4 Chloro 2 Methylquinazoline Derivatives

Anticancer Activity

The anticancer properties of 4-Chloro-2-methylquinazoline derivatives are a primary focus of research. These compounds can influence various biological pathways involved in cancer development and progression. nih.govbeilstein-journals.org The core quinazoline (B50416) structure is present in several clinically approved anticancer drugs. researchgate.netresearchgate.net

Derivatives of 4-anilinoquinazoline (B1210976), which can be synthesized from 4-chloroquinazolines, are widely investigated as antitumor agents due to their ability to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govbeilstein-journals.org EGFR is often overexpressed in malignant tumors, and its inhibition can disrupt signaling pathways that lead to cancer cell proliferation. nih.govbeilstein-journals.orgresearchgate.net

A study on 2,4-disubstituted quinazolines derived from this compound identified compounds with significant EGFR inhibition activity. For instance, compounds designated as 6 and 8c showed good inhibitory activity with IC50 values of 0.201 µM and 0.405 µM, respectively, compared to the reference drug lapatinib (B449) (IC50 of 0.115 µM). ekb.eg Another derivative, compound 4 , which has an unsubstituted amino group at position 4 and a methyl group at position 2, demonstrated lower EGFR inhibition activity with an IC50 value of 0.780 µM. ekb.eg The presence of certain halogens, like chlorine, on the quinazoline ring has been noted to potentially increase antitumor activity. researchgate.net

| Compound | EGFR Inhibition IC50 (µM) |

| 6 | 0.201 ekb.eg |

| 8c | 0.405 ekb.eg |

| 4 | 0.780 ekb.eg |

| Lapatinib (Reference) | 0.115 ekb.eg |

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with existing DNA repair defects. researchgate.netjhoponline.com Certain quinazoline derivatives have been developed as PARP inhibitors. For example, novel 1-(aryl methyl) quinazoline-2, 4 (1H, 3H)-dione analogs have been synthesized and patented as PARP inhibitors for the potential treatment of breast cancer. mdpi.com

Research has led to the identification of potent and competitive PARP-1 inhibitors derived from the quinazoline scaffold. One such compound, FR247304 (5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone), exhibited a K(i) value of 35 nM for PARP-1 inhibition. researchgate.net The development of PARP inhibitors represents a significant advancement in targeted cancer therapy. jhoponline.comaboutscience.eu

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their dysregulation is linked to various cancers. researchgate.netmdpi.com Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. mdpi.com Quinazoline-based compounds have been designed and synthesized as dual inhibitors of HDAC1 and HDAC6. researchgate.net

In one study, two quinazoline derivatives, referred to as compounds 1 and 2 , demonstrated potent synergistic inhibition of both HDAC1 and HDAC6. researchgate.net Compound 1 showed IC50 values of 31 nM and 16 nM against HDAC1 and HDAC6, respectively. researchgate.net Compound 2 displayed IC50 values of 37 nM and 25 nM against the same enzymes. researchgate.net These compounds also exhibited strong anti-proliferative activity against a variety of tumor cell lines. nih.gov Another derivative, CHC, showed selective inhibitory effects on HDAC1/6 and increased the acetylation of histone H3/H4 and α-tubulin, contributing to its antiproliferative effects. researchgate.net

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |

| 1 | 31 researchgate.net | 16 researchgate.net |

| 2 | 37 researchgate.net | 25 researchgate.net |

| Cpd-60 | 1 plos.org | >30,000 plos.org |

| SAHA (Vorinostat) | 2 plos.org | 11 plos.org |

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

In a study evaluating novel 4-anilinoquinazolines, several compounds were active against T98G (human glioblastoma) and HCT-116 (human colorectal carcinoma) cells. nih.gov Specifically, compound 10b showed promising IC50 values of 2.8 µM and 2.0 µM against HCT-116 and T98G cells, respectively. nih.gov

Another series of 2,4-disubstituted quinazolines was tested for anticancer activity, with compounds 6 and 8c showing notable cytotoxicity against the A549 lung cancer cell line. ekb.eg Furthermore, a series of 4-methyl quinazoline derivatives were evaluated for their antiproliferative effects against HCT-116 cells, with some compounds showing significant inhibition. researchgate.net

The cytotoxicity of quinazoline derivatives has also been observed against HeLa (cervical cancer) cells. researchgate.net Studies have shown that certain quinazoline-based dual HDAC1 and HDAC6 inhibitors possess strong anti-proliferative activity against HeLa cells, with IC50 values of less than 40 nM. nih.gov

| Derivative | Cell Line | Activity/IC50 | Reference |

| Compound 10b | HCT-116 | 2.8 µM | nih.gov |

| Compound 10b | T98G | 2.0 µM | nih.gov |

| Compounds 6 & 8c | A549 | Good EGFR inhibition | ekb.eg |

| HDAC Inhibitors (1 & 2) | HeLa | < 40 nM | researchgate.netnih.gov |

| Aglaforbesin derivative | HCT-116 | 1.13 µg/mL | nih.gov |

Antimicrobial Activity

The quinazoline scaffold is also a core component in the design of new antimicrobial agents. ekb.egderpharmachemica.com

Various derivatives synthesized from this compound have been screened for their antibacterial activity. researchgate.netrroij.com One study found that a 2,4-disubstituted quinazoline derivative, compound 4 , exhibited moderate activity against the Gram-positive bacterium MRSA (ATCC 43300) with an inhibition percentage of 33.76%. ekb.eg

In another investigation, quinazoline derivatives with azomethine and imino bridges at the 4-position showed interesting antibacterial activities. rroij.com Compounds 13a and 13b were particularly effective against Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of <0.25 μg/ml against Escherichia coli. rroij.com They also showed high activity against Pseudomonas aeruginosa with MIC values of 0.5 and 1.0 μg/ml, respectively. rroij.com Compound 13a was also more active than 13b against the Gram-positive bacteria Staphylococcus aureus and Enterococcus. rroij.com

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

| 13a | Escherichia coli | <0.25 | rroij.com |

| 13b | Escherichia coli | <0.25 | rroij.com |

| 13a | Pseudomonas aeruginosa | 0.5 | rroij.com |

| 13b | Pseudomonas aeruginosa | 1.0 | rroij.com |

| 13a | Staphylococcus aureus | 2.0 | rroij.com |

| 13b | Staphylococcus aureus | 4.0 | rroij.com |

| 13a | Enterococcus | 2.0 | rroij.com |

| 13b | Enterococcus | 4.0 | rroij.com |

Antifungal Properties

Quinazoline derivatives have been extensively investigated for their potential as antifungal agents against a variety of pathogenic fungi. nih.govsioc-journal.cnnih.gov

Research into novel quinazolin-4(3H)-one derivatives has demonstrated their fungicidal capabilities. tandfonline.com For instance, a series of 19 novel quinazolinone derivatives were synthesized and showed moderate to favorable in vitro activity against six types of plant pathogenic fungi. sioc-journal.cn Notably, compound 7a in this series exhibited significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC50 values of 12.727 and 12.413 mg/L, respectively, surpassing the efficacy of the commercial fungicide chlorothalonil. sioc-journal.cn

In another study, 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols were synthesized and tested against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov Many of these compounds completely inhibited the growth of the tested Candida and Aspergillus species at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, indicating their promise as potent antifungal agents. nih.gov

Furthermore, the incorporation of an 8-hydroxyquinoline (B1678124) moiety into a quinazolin-4-one structure, and subsequent chelation with transition metals, has been explored. derpharmachemica.com The resulting metal chelates were screened for antifungal activity against various fungi, including Candida albicans, Botryodiplodia theobromae, and Aspergillus fumigatus. derpharmachemica.com The study found that the antifungal activity followed the order of Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II), with the copper chelate demonstrating the highest efficacy. derpharmachemica.com

Additionally, other research has highlighted the antifungal potential of various substituted quinazolinone derivatives. nih.gov For example, N-hexyl substituted isatin-quinazoline derivatives have shown activity against screened fungi. nih.gov Similarly, 2-benzyl-3-{4-[N′-(3-substituted-5-oxo-1-substituted-1,5-dihydropyrazol-4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives exhibited good antifungal activity. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Species | Activity Metric | Result | Reference |

| Quinazolinone derivative 7a | Fusarium graminearum | EC50 | 12.727 mg/L | sioc-journal.cn |

| Quinazolinone derivative 7a | Rhizoctonia solani | EC50 | 12.413 mg/L | sioc-journal.cn |

| Furo[2,3-f]quinazolin-5-ols | Candida & Aspergillus spp. | MIC | 12.5 µg/mL | nih.gov |

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida & Aspergillus spp. | MIC | 12.5 µg/mL | nih.gov |

| PMHQ-Cu(II) Chelate | Various Fungi | Activity Ranking | Highest | derpharmachemica.com |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is a significant area of research, with many compounds demonstrating promising activity in various experimental models. researchgate.netjneonatalsurg.comjneonatalsurg.com These derivatives often exert their effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. jneonatalsurg.comjneonatalsurg.com

A study on a novel quinazoline derivative revealed its dose-dependent inhibition of paw edema in the carrageenan-induced paw edema model in rats, with a 50 mg/kg dose showing efficacy comparable to the standard drug indomethacin (B1671933). jneonatalsurg.comjneonatalsurg.com This suggests a potent effect on acute inflammation. The same compound also demonstrated significant anti-inflammatory activity in the chronic cotton pellet-induced granuloma model. jneonatalsurg.comjneonatalsurg.com

In another investigation, a series of 16 quinazoline derivatives incorporating ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and cyclooxygenase-2 (COX-2). nih.gov One derivative, compound 6, was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

Furthermore, a series of novel 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity. ekb.eg Several of these compounds showed considerable potency, with some exhibiting activity comparable to indomethacin. ekb.eg Structure-activity relationship studies indicated that modifications at the 3rd position of the quinazolinone nucleus, particularly with a tetrahydropyrimidin-2-ones moiety substituted with a 4-methoxyphenyl (B3050149) group, resulted in maximum anti-inflammatory activity. ekb.eg

Additionally, some 2,3,6-trisubstituted quinazolinone derivatives have been shown to have variable anti-inflammatory activity, with an activity range of 10.28–53.33%. encyclopedia.pub

Interactive Data Table: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative Class | Model | Key Finding | Reference |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema | Efficacy comparable to indomethacin at 50 mg/kg. | jneonatalsurg.comjneonatalsurg.com |

| Quinazoline-Ibuprofen Hybrid (Compound 6) | In vivo anti-inflammatory assay | 5 times more potent than ibuprofen. | nih.gov |

| 6-Iodo-2-phenyl-quinazolin-4(3H)-one Derivatives | Carrageenan-induced rat paw edema | Potent activity, some comparable to indomethacin. | ekb.eg |

| 2,3,6-Trisubstituted Quinazolinone Derivatives | Not Specified | Activity range of 10.28–53.33%. | encyclopedia.pub |

Other Pharmacological Activities

Beyond their antifungal and anti-inflammatory properties, derivatives of this compound have been explored for a range of other pharmacological applications.

Numerous quinazoline derivatives have been synthesized and evaluated for their pain-relieving effects. encyclopedia.pubmdpi.com A novel quinazoline derivative demonstrated significant peripheral analgesic activity by reducing the number of writhing responses in the acetic acid-induced writhing test in mice. jneonatalsurg.comjneonatalsurg.com It also showed central analgesic effects by increasing latency in the hot plate test. jneonatalsurg.comjneonatalsurg.com

In one study, a series of 2-amino-substituted 3-(4-methoxy phenyl) quinazolinones were tested for analgesic activity. mdpi.com A compound with a methylpropylidene group produced 64 ± 1.19% analgesic activity, while another with an ethylpropylidene group showed even higher activity at 73 ± 1.94%. mdpi.com Increasing the lipophilicity at the C-2 position by substituting a methyl group with a butyl group also yielded a more active compound with 73 ± 1.49% analgesic activity. encyclopedia.pubmdpi.com

Another study synthesized 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones and found that the compound with a 4-chlorophenyl group on the quinazolinone moiety showed better analgesic activity. nih.gov

The quinazoline scaffold is a key feature in several compounds with anticonvulsant properties. researchgate.netnih.gov Research has shown that the presence of the quinazolin-4(3H)-one moiety as a hydrophobic domain, an electron donor atom at N1, and a carbonyl group as a hydrogen bonding site are important for binding to the GABAA receptor. mdpi.com Substituents at positions 2 and 3 influence the pharmacokinetic and anticonvulsant potency. mdpi.com

In one study, two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated. mdpi.com Most of the tested compounds exhibited anticonvulsant properties in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com Another study of newly synthesized quinazoline derivatives found that compounds with a butyl substitution at position 3 had a significant effect on preventing the spread of seizure discharge and raising the seizure threshold. nih.gov

A series of novel fluorinated quinazolines were also designed and evaluated for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. nih.gov

Quinazoline derivatives have been investigated for their potential to combat various viral infections, including HIV and influenza. researchgate.netmdpi.com A series of 2,4-disubstituted quinazoline derivatives with multiple amide groups were synthesized and tested for their anti-influenza virus activity. mdpi.com Two compounds, 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide and N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide, were identified as the most active, with IC50 values of less than 10 μM. mdpi.com

In another study, quinazoline derivatives were designed and synthesized to target the TLR7 receptor, which plays a critical role in the innate immune response to viral infections. rsc.org Four of the synthesized compounds showed exceptional antiviral activity both in vitro and in vivo. rsc.org Furthermore, 2,3-disubstituted quinazoline derivatives have been evaluated for their in vitro and in vivo antiviral activity against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus type-I (HSV-1). asianpubs.org

Benzo[g]quinazoline derivatives have also been investigated for their antiviral activity against the human rotavirus Wa strain, with several compounds showing significant reduction percentages in viral activity. mdpi.com

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and quinazoline derivatives have shown considerable promise in this area. mdpi.comresearchgate.net

A series of benzimidazo[1,2-c]quinazoline (B3050141) derivatives were synthesized and tested for their activity against M. tuberculosis. mdpi.com The compounds 6-Propylbenzo mdpi.comrsc.orgimidazo[1,2-c]quinazoline and 2-Methyl-6-propylbenzo mdpi.comrsc.orgimidazo[1,2-c]quinazoline were found to be the most potent, with MIC values of 12.5 and 0.78 μg/mL, respectively. mdpi.comresearchgate.net

In another study, a series of substituted 2,3-dihydroquinazolin-4(1H)-one analogues were evaluated for their anti-MTB activity. mdpi.com The compounds showed good inhibitory activities with MIC values ranging from 2-128 µg/mL against the drug-susceptible H37Rv strain. mdpi.com Compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active. mdpi.com

Furthermore, a series of novel 2-trichloromethyl quinazoline derivatives with substituted secondary amine groups at the 4th position were synthesized. e-journals.in Two of these compounds exhibited potent antitubercular activity against M. tuberculosis H37Rv with an MIC value of 6.25 µg/mL. e-journals.in

Interactive Data Table: Other Pharmacological Activities of this compound Derivatives

| Activity | Derivative Class | Key Finding | Reference |

| Analgesic | 2-Amino-substituted 3-(4-methoxy phenyl) quinazolinones | Up to 73 ± 1.94% analgesic activity. | mdpi.com |

| Anticonvulsant | 2,3-Disubstituted quinazolin-4(3H)-one derivatives | Most compounds showed anticonvulsant properties in the PTZ model. | mdpi.com |

| Anti-HIV/Antiviral | 2,4-Disubstituted quinazoline derivatives | IC50 < 10 μM against influenza virus. | mdpi.com |

| Antitubercular | 2-Methyl-6-propylbenzo mdpi.comrsc.orgimidazo[1,2-c]quinazoline | MIC of 0.78 μg/mL against M. tuberculosis. | mdpi.comresearchgate.net |

Diuretic Activity

Quinazolinone derivatives have been investigated as a class of diuretic agents. acs.orgacs.org Research has focused on synthesizing hybrid molecules that combine the quinazoline nucleus with other pharmacophores known to influence diuretic effects, such as the sulfonamide group. tandfonline.comtandfonline.com The presence of a sulfonamide moiety at the 3-position of the quinazolinone ring is considered important for diuretic activity. tandfonline.com

In one line of research, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their diuretic potential using the Lipschitz et al. method. tandfonline.com The study revealed that compounds with electron-withdrawing groups, such as a nitro group (NO₂), were generally more active than those with electron-releasing groups like a methyl group (CH₃). tandfonline.com

Several compounds from this series demonstrated significant diuretic effects when compared to the standard drug, metolazone. tandfonline.com For instance, compound 20 , N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, was identified as the most potent in the series, showing a substantial increase in cumulative urine output. tandfonline.comtandfonline.com This highlights the potential of modifying the this compound backbone to develop effective diuretic agents. researchgate.net

Table 1: Diuretic Activity of Selected Quinazolinone Derivatives

Hypolipidemic Activity

The quinazoline framework is also a promising scaffold for the development of novel hypolipidemic agents designed to lower elevated levels of lipids such as cholesterol and triglycerides in the blood. nih.govnih.gov Research into analogues of the hypolipidemic agent NO-1886 led to the synthesis of a novel series of quinazolines and 4(3H)-quinazolinones. nih.govacs.org

Studies found that derivatives bearing a 4-[(diethoxyphosphoryl)methyl]phenyl group at the 2-position of the quinazoline ring were effective at lowering both triglyceride and total cholesterol levels. nih.gov The structure-activity relationship indicated that modifications to the quinazoline ring system significantly influenced the hypolipidemic effect. For instance, substituting the quinazolinone ring at the 6 and 7 positions with methoxy (B1213986) groups led to increased hypolipidemic activity. acs.org

Further investigation showed that the substitution at the 3-position also played a crucial role, with methyl or benzyl (B1604629) groups resulting in the highest observed hypolipidemic activity. nih.govacs.org Among the synthesized compounds, 6l , a 6,7-dimethoxy-4(3H)-quinazolinone derivative, was identified as a particularly potent compound. acs.org These findings underscore the utility of the quinazoline nucleus in designing new therapies for managing hyperlipidemia. nih.gov

Table 2: Hypolipidemic Activity of Selected Quinazoline Derivatives in Rats

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Derivatives of 4-chloro-2-methylquinazoline have been the subject of numerous molecular docking studies to elucidate their mechanism of action against various biological targets. For instance, docking simulations have been performed to understand the interaction of 2,4-disubstituted quinazolines with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. ekb.eg In these studies, the quinazoline (B50416) scaffold is positioned within the ATP-binding site of the kinase domain. The docking of N-phenyl-N'-(2-methyl-quinazolin-4-yl)-benzene-1,3-diamine, a derivative of this compound, showed interactions with key amino acid residues, although it exhibited lower inhibitory activity compared to more substituted analogs. ekb.eg

Further studies have explored the docking of quinazoline derivatives into the binding sites of other cancer-related proteins like tubulin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For example, a docked score of -8.17 to -9.83 kcal/mol was reported for a series of 2-methylquinazoline (B3150966) derivatives targeting the colchicine (B1669291) binding site of tubulin, indicating a strong binding affinity. nih.gov Molecular docking has also been used to predict the binding of 4-chloro-6-fluoro-2-methylquinazoline (B1604329) to kinase residues, where the chlorine atom at the C4 position is predicted to form strong hydrogen bonds, thereby stabilizing the inactive conformation of the kinase. vulcanchem.com

In the context of designing inhibitors for histone deacetylases (HDACs), docking studies have revealed the importance of the quinazoline moiety for binding within the active site. researchgate.net Similarly, in the development of monoamine oxidase (MAO) inhibitors, docking simulations of quinazoline derivatives into the active sites of human MAO-A and MAO-B have been crucial for understanding their inhibitory potential and selectivity. core.ac.uk

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative/Series | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-N'-(2-methyl-quinazolin-4-yl)-benzene-1,3-diamine | EGFR | Interaction with ATP-binding site residues. | ekb.eg |

| 2-methyl-N-methyl-N-(4-methoxyphenyl)quinazolin-4-amine | Tubulin (Colchicine site) | Docked score of -8.68 kcal/mol, indicating strong binding affinity. | nih.gov |

| 4-chloro-6-fluoro-2-methylquinazoline | Kinases (e.g., Met793) | C4-chlorine forms strong hydrogen bonds, stabilizing the inactive conformation. | vulcanchem.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

QSAR studies on quinazoline derivatives have been instrumental in identifying the key structural features that govern their biological activities. researchgate.netnih.gov These analyses often involve correlating various physicochemical descriptors of the molecules with their experimentally determined inhibitory concentrations (e.g., IC50 values). For quinazoline-based inhibitors, QSAR models have highlighted the significance of substitutions at the C2 and C4 positions of the quinazoline ring. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules.

For quinazolinone derivatives, CoMFA and CoMSIA models have been developed to understand their antifungal activities. acs.org In one such study, compound E23, a potent antifungal agent, was used as a template to align a series of related compounds. The resulting 3D-QSAR models provided contour maps that indicated regions where steric bulk or electrostatic interactions would enhance or diminish biological activity. acs.org For instance, the CoMSIA model for a series of diclofenac (B195802) analogues featuring a quinazoline scaffold yielded a high cross-validated correlation coefficient (q²) of 0.773 and a non-cross-validated correlation coefficient (r²) of 0.959, indicating a robust and predictive model. researchgate.net Analysis of the CoMFA and CoMSIA contour maps helps in designing new compounds with potentially enhanced activity. researchgate.netlookchem.com

QSAR and 3D-QSAR models are powerful tools for predicting the biological activities of novel compounds before their synthesis. By inputting the structure of a designed molecule into a validated QSAR model, its potential efficacy can be estimated.

For quinazoline derivatives, these models have been used to predict anticancer and antimicrobial activities. ekb.egresearchgate.net For example, a machine learning-based QSAR model developed for quinazoline-based HDAC6 inhibitors showed good predictive capability when tested with an external set of compounds. researchgate.net These predictive models are crucial for prioritizing which novel derivatives of this compound should be synthesized and tested, thereby saving significant time and resources. The models can guide the modification of the quinazoline scaffold to improve interactions with specific targets, such as bacterial enzymes or cancer-related kinases. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking, providing insights into the flexibility of the active site and the dynamic nature of the binding interactions.

For quinazoline-based inhibitors, MD simulations have been employed to validate docking poses and to analyze the stability of the interactions within the target's binding pocket. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and the role that solvent molecules play in the binding event. For instance, MD simulations can be combined with docking studies to predict binding affinities toward kinase targets like EGFR, helping to ensure that the computational predictions align with experimental results. This combined approach provides a more dynamic and realistic view of the binding event than static docking alone.

Pharmacokinetic (ADME) Predictions and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with an assessment of drug-likeness, is a critical step in early-stage drug discovery. These predictions help to identify compounds that are likely to have favorable pharmacokinetic profiles and avoid late-stage failures in clinical trials. mdpi.comijprajournal.com

For derivatives of this compound, various computational tools are used to predict their ADME properties. For example, in a study of 2,4-disubstituted quinazolines, the Caco-2 cell model and Human Intestinal Absorption (HIA) models were used to predict oral drug absorption. ekb.eg The results indicated that some derivatives possessed good absorption and bioavailability after oral administration. ekb.eg

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational analyses of novel quinazolinone derivatives have shown that lead compounds can be designed to meet the criteria for drug-like properties. rsc.org These in silico tools provide a valuable filter for selecting candidates with a higher probability of success in further development. nih.govnih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for a Quinazoline Derivative

| Property | Predicted Value/Assessment | Method/Rule | Reference |

|---|---|---|---|

| Oral Absorption | Good | Caco-2 and HIA models | ekb.eg |

| Bioavailability | Good | HIA model | ekb.eg |

| Drug-Likeness | Favorable | Lipinski's Rule of Five | mdpi.comrsc.org |

Density Functional Theory (DFT) Based Analyses (MESP, HOMO, LUMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT-based analyses provide insights into the reactivity and stability of compounds. researchgate.netscience.gov

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. ijcce.ac.irnih.gov This is crucial for understanding intermolecular interactions, such as those between a drug and its receptor. For quinazoline derivatives, MESP analysis can highlight the reactive sites of the molecule, guiding the understanding of its binding mechanism. researchgate.net

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. ijcce.ac.ir A small HOMO-LUMO gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinazoline derivatives, DFT calculations of the HOMO-LUMO gap can help to explain their reactivity and stability, providing a theoretical basis for their observed biological activities. science.govnih.gov

Principal Component Analysis (PCA) and Free Energy Landscape (FEL) Mapping

Extensive literature searches did not yield specific studies applying Principal Component Analysis (PCA) or Free Energy Landscape (FEL) mapping to the isolated compound this compound. While computational methods such as molecular docking and molecular dynamics simulations have been employed to study more complex derivatives of quinazoline for various therapeutic targets, dedicated research on the conformational dynamics of this compound using PCA and FEL is not available in the public domain based on the conducted searches. mdpi.comekb.egresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

Therefore, no detailed research findings or data tables for PCA and FEL mapping specific to this compound can be provided.

Analytical and Characterization Techniques in Research

Spectroscopic Methods (IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Chloro-2-methylquinazoline by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies. The analysis of the IR spectrum would reveal key absorptions corresponding to the quinazoline (B50416) ring system and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would offer insights into the number of different types of protons, their chemical environments, and their proximity to one another.

¹³C NMR spectroscopy complements this by identifying the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their bonding environment.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Through fragmentation analysis, it can also provide valuable information about the compound's structure. The fragmentation pattern is achieved by bombarding the molecule with high-energy electrons, causing it to break into smaller, charged fragments. The masses of these fragments are then detected and plotted against their relative abundance, creating a mass spectrum.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| IR (Infrared) Spectroscopy | C=N stretching, C-Cl stretching, Aromatic C-H stretching, CH₃ bending |

| ¹H NMR (Proton NMR) | Signals for methyl protons and aromatic protons on the quinazoline ring |

| ¹³C NMR (Carbon-13 NMR) | Signals for the methyl carbon, aromatic carbons, and carbons of the quinazoline core |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

Chromatographic Techniques (TLC, HPLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a mixture.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used for the qualitative analysis of this compound. It is often employed to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to determine the purity of a substance. The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique for the separation, identification, and quantification of this compound. It is the cornerstone of quality control in the pharmaceutical industry. A typical HPLC system consists of a high-pressure pump that forces a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated into its components as it passes through the column.

Table 2: Representative Chromatographic Conditions for Quinazoline Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (e.g., 3:7 v/v) | UV light (254 nm) |

| HPLC | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | UV at a specific wavelength (e.g., 254 nm) |

Method Development and Validation for Purity and Impurity Profiling

The development and validation of an HPLC method are critical for ensuring the quality and consistency of this compound. This process involves a systematic approach to optimize the chromatographic conditions to achieve the desired separation and to demonstrate that the method is reliable and suitable for its intended purpose.

The primary objective of method development is to achieve a robust separation of the main compound from any potential impurities, which may include starting materials, by-products, and degradation products. Key parameters that are optimized during method development include the choice of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the column temperature.

Once a suitable method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use. The validation process typically includes the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A well-developed and validated HPLC method is crucial for the impurity profiling of this compound, ensuring that the levels of any impurities are below the acceptable limits.

X-ray Diffraction Studies

X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the context of this compound, single-crystal X-ray diffraction could be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and conformational details. This information is invaluable for understanding the molecule's physical and chemical properties.

Powder X-ray diffraction (PXRD) is another important application of this technique. It is used to characterize the crystalline form of a solid material. Different crystalline forms, or polymorphs, of a compound can have different physical properties, such as solubility and melting point. PXRD is therefore a critical tool in the solid-state characterization of pharmaceutical compounds to ensure consistency between batches.

As of the current literature survey, specific X-ray diffraction data for this compound is not publicly available.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 4-Chloro-2-methylquinazoline?

A common method involves reacting this compound with 4-(methylamino)phenol in anhydrous 2-propanol (IPA) with concentrated HCl as a catalyst. The reaction proceeds at room temperature overnight, yielding a yellow precipitate with ~80% efficiency after filtration and drying . Alternative routes may use N-arylation reactions with substituted anilines under mild acidic conditions to generate derivatives .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDOD) is critical for structural confirmation, with peaks corresponding to methyl groups (δ ~2.7 ppm) and aromatic protons (δ 6.8–7.6 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 266.1294 vs. calculated 266.1293) . Purity can be assessed via HPLC or recrystallization in solvents like dichloromethane .

Q. How can researchers functionalize this compound for derivative synthesis?

The 4-chloro position is reactive toward nucleophilic substitution. For example, amines or phenols can displace the chlorine under reflux in polar aprotic solvents (e.g., DMF) with bases like triethylamine. Methoxy or trifluoromethyl groups at other positions may require demethylation or oxidation for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 4-chloro position?

Key variables include solvent polarity, temperature, and catalyst choice. For instance, using 6M HCl under reflux for 4 hours achieves 90% conversion to carboxylic acid derivatives, while NaOH/EtOH at room temperature yields water-soluble sodium salts (95% efficiency) . Kinetic studies using in-situ NMR or LC-MS can monitor reaction progress and identify side products.

Q. How should discrepancies in reported reaction yields be addressed when using this compound?

Contradictions often arise from solvent purity, moisture levels, or catalytic acid concentration. For example, anhydrous IPA with HCl yields 80% product , while traces of water may hydrolyze intermediates, reducing efficiency. Systematic reproducibility studies, including controlled humidity and reagent drying, are recommended to resolve such issues .

Q. What strategies mitigate challenges in scaling up this compound derivative synthesis?

Scale-up requires optimizing heat transfer and mixing efficiency. Continuous flow reactors improve consistency for exothermic reactions, while automated chromatography systems enhance purification . Industrial methods may substitute batch processes with solvent recovery systems to reduce waste .

Methodological Considerations

Q. How can researchers validate the stability of this compound under storage?

Stability tests under inert atmospheres (N or Ar) and low temperatures (-20°C) are advised. Degradation products can be tracked via periodic HPLC analysis. Evidence suggests chlorinated quinazolines are sensitive to prolonged light exposure; thus, amber vials are recommended .

Q. What computational tools aid in predicting reactivity or binding affinity of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic effects at the 4-chloro site, while molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinase enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.